molecular formula C13H24O3 B14635214 Acetic acid;4,8-dimethylnona-3,7-dien-1-ol CAS No. 53840-11-2

Acetic acid;4,8-dimethylnona-3,7-dien-1-ol

Cat. No.: B14635214
CAS No.: 53840-11-2
M. Wt: 228.33 g/mol
InChI Key: TYDHNAGHSZONCW-UHFFFAOYSA-N
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Description

Acetic acid;4,8-dimethylnona-3,7-dien-1-ol is a chemical compound with the molecular formula C₁₃H₂₄O₃. It is known for its unique structure, which includes both acetic acid and a nonadienol component. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,8-dimethylnona-3,7-dien-1-ol typically involves the esterification of 4,8-dimethylnona-3,7-dien-1-ol with acetic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4,8-dimethylnona-3,7-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Acetic acid;4,8-dimethylnona-3,7-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;4,8-dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s ester group can also undergo hydrolysis, releasing acetic acid, which further contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethylnona-3,7-dien-1-ol: This compound lacks the acetic acid ester group but shares a similar nonadienol structure.

    Geranyl acetate: Similar in structure but with a different alkyl chain.

    Linalyl acetate: Another ester with a similar functional group but different overall structure.

Uniqueness

Acetic acid;4,8-dimethylnona-3,7-dien-1-ol is unique due to its combination of acetic acid and nonadienol components, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

53840-11-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

acetic acid;4,8-dimethylnona-3,7-dien-1-ol

InChI

InChI=1S/C11H20O.C2H4O2/c1-10(2)6-4-7-11(3)8-5-9-12;1-2(3)4/h6,8,12H,4-5,7,9H2,1-3H3;1H3,(H,3,4)

InChI Key

TYDHNAGHSZONCW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCO)C)C.CC(=O)O

Origin of Product

United States

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